molecular formula C11H15NO3 B135567 N-(3,4-Dihydroxybenzyl)butanamide CAS No. 125789-52-8

N-(3,4-Dihydroxybenzyl)butanamide

Cat. No.: B135567
CAS No.: 125789-52-8
M. Wt: 209.24 g/mol
InChI Key: LSLQXNHEIAOWOW-UHFFFAOYSA-N
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Description

N-(3,4-Dihydroxybenzyl)butanamide is a phenolic amide derivative characterized by a 3,4-dihydroxybenzyl group attached to a butanamide chain. The 3,4-dihydroxybenzyl moiety is critical for hydrogen bonding and redox activity, which are associated with antioxidant and pharmacological properties. Such compounds are often explored as synthetic intermediates, reference standards, or bioactive molecules in drug development and nutraceuticals .

Properties

CAS No.

125789-52-8

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-[(3,4-dihydroxyphenyl)methyl]butanamide

InChI

InChI=1S/C11H15NO3/c1-2-3-11(15)12-7-8-4-5-9(13)10(14)6-8/h4-6,13-14H,2-3,7H2,1H3,(H,12,15)

InChI Key

LSLQXNHEIAOWOW-UHFFFAOYSA-N

SMILES

CCCC(=O)NCC1=CC(=C(C=C1)O)O

Canonical SMILES

CCCC(=O)NCC1=CC(=C(C=C1)O)O

Synonyms

Butanamide, N-[(3,4-dihydroxyphenyl)methyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a methylbenzamide core with a hydroxy-dimethylethyl substituent.
  • Key Functional Groups : N,O-bidentate directing group.
  • Applications : Primarily used in metal-catalyzed C–H bond functionalization reactions due to its ability to coordinate with transition metals.
  • However, its directing group enhances utility in synthetic chemistry .

Acebutolol Impurity I (EP)

  • Structure: N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]-phenyl]butanamide.
  • Key Functional Groups : Acetyl, ethoxy, and amide groups.
  • Applications : Serves as a reference standard for pharmaceutical quality control.
  • Comparison : The acetyl and ethoxy substituents introduce steric bulk and alter solubility compared to N-(3,4-Dihydroxybenzyl)butanamide. These modifications likely reduce membrane permeability but enhance metabolic stability in drug formulations .

Comparison with Functionally Similar Compounds

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure : 3,4-dihydroxycinnamic acid with an acrylic acid chain.
  • Key Functional Groups : Catechol (3,4-dihydroxybenzene) and carboxylic acid.
  • Applications : Widely used in antioxidant research, dietary supplements, and as a precursor for bioactive molecules.
  • Comparison : Both compounds share the catechol group, which is pivotal for free radical scavenging. However, the amide group in this compound may enhance stability and bioavailability compared to caffeic acid’s carboxylic acid .

Data Table: Structural and Functional Comparison

Compound Name Key Functional Groups Applications Key Differences References
This compound 3,4-Dihydroxybenzyl, amide Antioxidant research, drug intermediates Baseline for comparison Inferred
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group Metal-catalyzed reactions Lacks catechol; synthetic utility
Acebutolol Impurity I (EP) Acetyl, ethoxy, amide Pharmaceutical impurity standard Bulky substituents alter pharmacokinetics
Caffeic Acid Catechol, carboxylic acid Antioxidants, supplements Carboxylic acid vs. amide

Research Findings and Implications

  • Antioxidant Activity : The catechol group in this compound and caffeic acid enables electron donation, neutralizing free radicals. However, the amide group may reduce solubility in aqueous environments compared to caffeic acid’s carboxylic acid .
  • Synthetic Utility : While N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide is tailored for catalysis, this compound’s structure favors biological interactions.
  • Pharmaceutical Relevance: Acebutolol impurities highlight the importance of structural precision in drug development; minor modifications can drastically alter function .

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